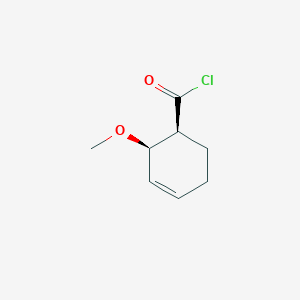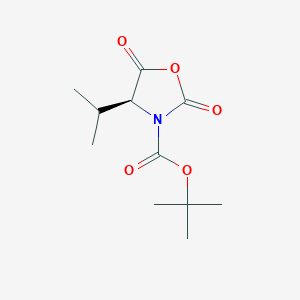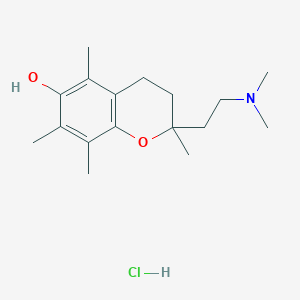
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
Übersicht
Beschreibung
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, also known as Trolox, is a water-soluble analogue of vitamin E. Trolox has been widely used in scientific research due to its antioxidant properties and its ability to protect cells from oxidative stress. In
Wirkmechanismus
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol works as an antioxidant by scavenging free radicals and preventing them from damaging cells. It also works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemische Und Physiologische Effekte
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, improve mitochondrial function, and prevent cell death. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has many advantages for lab experiments. It is water-soluble and can easily be dissolved in cell culture media. It is also stable and has a long shelf life. However, 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has some limitations. It can interfere with some assays that measure ROS levels and it can also have non-specific effects on cells.
Zukünftige Richtungen
There are many future directions for the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in scientific research. One area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the prevention and treatment of cancer. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol could also be used in the development of new antioxidant therapies and in the study of aging and age-related diseases.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been used in various scientific research studies due to its antioxidant properties. It has been shown to protect cells from oxidative stress and prevent cell damage. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been used in studies related to aging, neurodegenerative diseases, and cancer. It has been found to have a protective effect on neurons and prevent cell death in neurodegenerative diseases such as Parkinson's and Alzheimer's. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
130611-21-1 |
|---|---|
Produktname |
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11-12(2)16-14(13(3)15(11)19)7-8-17(4,20-16)9-10-18(5)6;/h19H,7-10H2,1-6H3;1H |
InChI-Schlüssel |
DYNIOWJSSKCSFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
Synonyme |
3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol DDTBO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

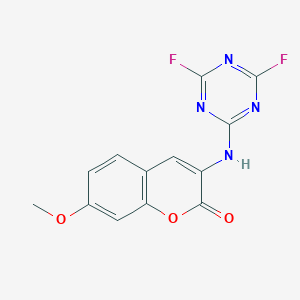
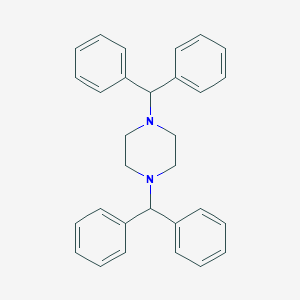
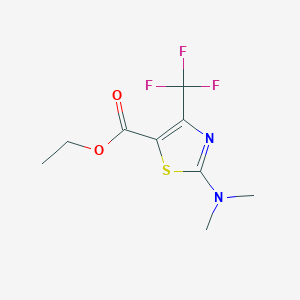
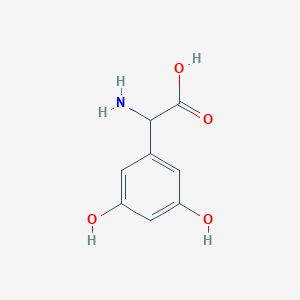
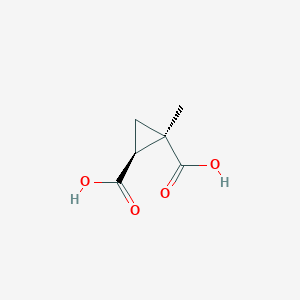
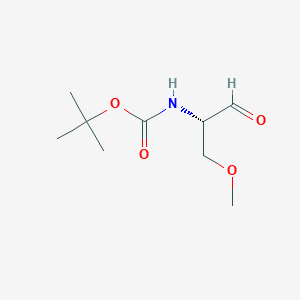
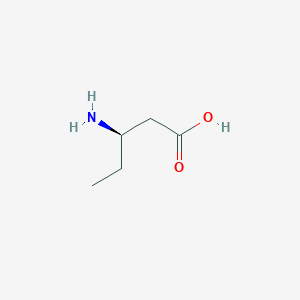
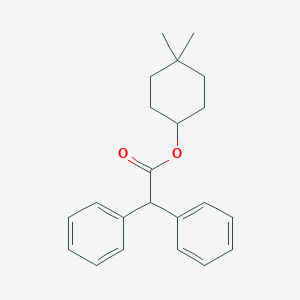
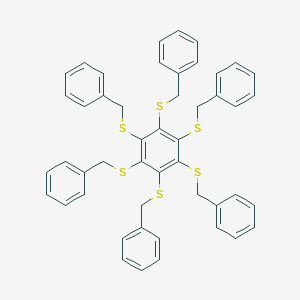

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
